molecular formula C7H9N3O4 B11898941 (R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Cat. No.: B11898941
M. Wt: 199.16 g/mol
InChI Key: VMQVWUMZNJQPJV-RXMQYKEDSA-N
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Description

®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is a complex organic compound with a unique structure that includes both nitro and oxazin groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol typically involves a multi-step process. One common method starts with the preparation of the imidazo[2,1-b][1,3]oxazine core, followed by the introduction of the nitro group and the methanol moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazo[2,1-b][1,3]oxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound is explored for its potential use in materials science. Its unique chemical properties may make it suitable for the development of new materials with specific characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxazin ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol: Similar structure but with an ethanol moiety instead of methanol.

    ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)propane: Similar structure but with a propane moiety instead of methanol.

Uniqueness

®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

[(7R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl]methanol

InChI

InChI=1S/C7H9N3O4/c11-4-5-1-2-9-3-6(10(12)13)8-7(9)14-5/h3,5,11H,1-2,4H2/t5-/m1/s1

InChI Key

VMQVWUMZNJQPJV-RXMQYKEDSA-N

Isomeric SMILES

C1CN2C=C(N=C2O[C@H]1CO)[N+](=O)[O-]

Canonical SMILES

C1CN2C=C(N=C2OC1CO)[N+](=O)[O-]

Origin of Product

United States

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